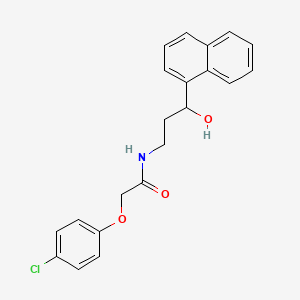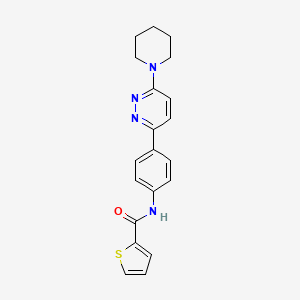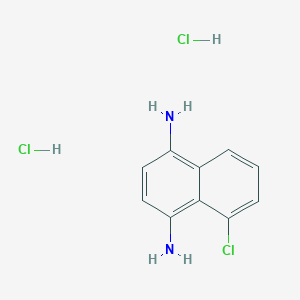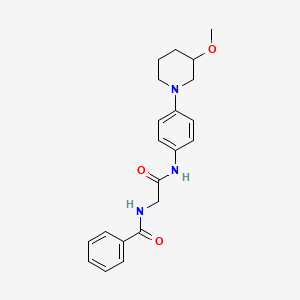
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one” is a chemical compound with the molecular formula C24H20ClNO3 . It’s part of a class of compounds known as indolin-2-ones .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one” was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound’s unique structure combines elements of 2-pyrone and pyrimidine-2,4,6-trione, both versatile building blocks. Researchers can explore its potential as a scaffold for designing novel drugs. Its synthesis via a tandem Knoevenagel–Michael protocol opens avenues for developing bioactive compounds.
Antiviral Activity
Given the importance of broad-spectrum antiviral agents, investigating this compound’s interaction with viral targets could be valuable. For instance, understanding its binding affinity to the SARS-CoV-2 spike protein and angiotensin-converting enzyme 2 (ACE2) receptor may reveal potential antiviral properties .
Green Synthesis
Multicomponent reactions (MCRs) offer efficient, sustainable routes to complex molecules. This compound’s synthesis via MCRs demonstrates its compatibility with green chemistry principles. Researchers can explore its scalability and atom economy .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .
Biochemical Pathways
Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .
Result of Action
The primary result of the action of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .
Propiedades
IUPAC Name |
5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRURBYBWMWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)



![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)
amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)